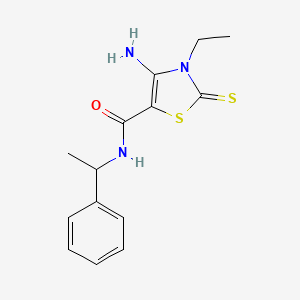![molecular formula C24H27NO4 B11591022 N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide](/img/structure/B11591022.png)
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a furan ring, and a phenylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the following steps:
Preparation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride.
Formation of the furan-2-yl-phenylpropylamine: This intermediate can be synthesized by reacting furan-2-carboxaldehyde with phenylpropylamine in the presence of a reducing agent.
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzyl chloride with furan-2-yl-phenylpropylamine in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and furan positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the furan ring.
N-[3-(furan-2-yl)-3-phenylpropyl]acetamide: Similar structure but lacks the dimethoxyphenyl group.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide is unique due to the presence of both the dimethoxyphenyl group and the furan ring, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide |
InChI |
InChI=1S/C24H27NO4/c1-18(26)25(17-19-11-12-23(27-2)24(16-19)28-3)14-13-21(22-10-7-15-29-22)20-8-5-4-6-9-20/h4-12,15-16,21H,13-14,17H2,1-3H3 |
Clé InChI |
GLQDRVWZYOCVJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=CO2)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11590939.png)
![(2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11590942.png)
![(3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11590943.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}azepane](/img/structure/B11590949.png)

![N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11590953.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590966.png)
![prop-2-en-1-yl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590991.png)
![(5Z)-2-(4-butoxyphenyl)-5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590999.png)
![7-(2-chlorophenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11591003.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11591011.png)
![(2E)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11591017.png)
![(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11591025.png)
![2-[(2-hydroxyethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11591035.png)
